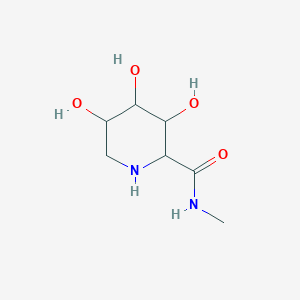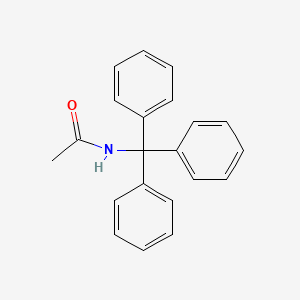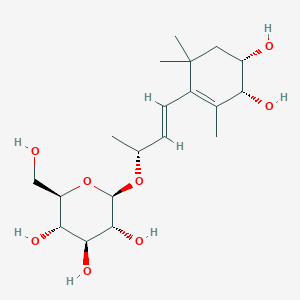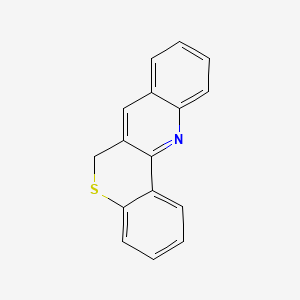
N4-Acetyl-2'-deoxy-5-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Acetyl-2’-deoxy-5-methylcytidine is a novel nucleoside analog of cytidine. This compound has garnered significant attention due to its potential antiviral and anticancer properties. It is known to activate the immune system and is phosphorylated by kinases within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5-methylcytidine typically involves the acetylation of 2’-deoxy-5-methylcytidine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the N4 position .
Industrial Production Methods
While specific industrial production methods for N4-Acetyl-2’-deoxy-5-methylcytidine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Acetyl-2’-deoxy-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like ammonia or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N4-Acetyl-2’-deoxy-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nucleoside chemistry and for studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of acetylation in gene expression.
Medicine: Investigated for its antiviral and anticancer properties, showing potential in inhibiting viral replication and inducing apoptosis in cancer cells.
Mécanisme D'action
N4-Acetyl-2’-deoxy-5-methylcytidine exerts its effects primarily through its incorporation into nucleic acids. Once phosphorylated by cellular kinases, it can be incorporated into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Acetylcytidine: Another acetylated nucleoside with similar properties but differs in its specific applications and molecular targets.
N4-Acetyl-2’-O-methylcytidine: Found in thermophilic archaea, this compound has unique stability properties under extreme conditions.
N6-Acetyladenosine: An acetylated adenosine analog with distinct biological roles and applications .
Uniqueness
N4-Acetyl-2’-deoxy-5-methylcytidine is unique due to its specific acetylation at the N4 position and its incorporation into DNA and RNA, which provides it with distinct antiviral and anticancer properties. Its ability to activate the immune system further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H17N3O5 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-4-15(10-3-8(18)9(5-16)20-10)12(19)14-11(6)13-7(2)17/h4,8-10,16,18H,3,5H2,1-2H3,(H,13,14,17,19)/t8-,9+,10+/m0/s1 |
Clé InChI |
VMYFRSLUBDBTDC-IVZWLZJFSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)


![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)






![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)


